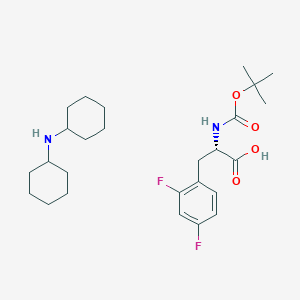
Boc-Phe(2,4-diF)-OH.DCHA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Phe(2,4-diF)-OH.DCHA, also known as tert-butoxycarbonyl-2,4-difluoro-L-phenylalanine dicyclohexylamine salt, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical properties and biological activity. It is commonly used in peptide synthesis and has applications in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2,4-diF)-OH.DCHA typically involves the protection of the amino group of 2,4-difluoro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of 2,4-difluoro-L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then converted to its dicyclohexylamine salt form by reacting with dicyclohexylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the Boc protecting group, potentially leading to the removal of the Boc group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Deprotected amino acids or reduced Boc derivatives.
Substitution: Substituted phenylalanine derivatives with various functional groups.
科学研究应用
Boc-Phe(2,4-diF)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a building block for more complex molecules.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: It plays a role in the development of novel therapeutic agents, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: this compound is employed in the production of pharmaceuticals and biotechnological products, contributing to the development of new drugs and diagnostic tools.
作用机制
The mechanism of action of Boc-Phe(2,4-diF)-OH.DCHA is primarily related to its role as a building block in peptide synthesis. The presence of the Boc protecting group allows for selective reactions at the amino group, facilitating the formation of peptide bonds. The fluorine atoms on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Boc-Phe-OH: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
Boc-Phe(3,4-diF)-OH: Has fluorine atoms at different positions on the phenyl ring, leading to variations in chemical behavior.
Boc-Tyr(2,4-diF)-OH: Contains a hydroxyl group on the phenyl ring, introducing additional functional group reactivity.
Uniqueness: Boc-Phe(2,4-diF)-OH.DCHA is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly alter its chemical and biological properties compared to other phenylalanine derivatives. This makes it a valuable tool in the design and synthesis of novel peptides and therapeutic agents.
属性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4.C12H23N/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKIKTAILWLGFI-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)F)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














